Cas no 894024-04-5 (2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide)

2-({1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and drug development. Its key features include a morpholine core, which enhances solubility and bioavailability, and an indole sulfonyl moiety, contributing to selective binding interactions. The compound’s modular design allows for fine-tuning of pharmacological properties, making it a candidate for targeting specific enzyme or receptor systems. Its synthetic versatility and well-defined stereochemistry at the 2,6-dimethylmorpholine center further support its utility in structure-activity relationship studies. This molecule is of interest for researchers exploring novel therapeutic agents, particularly in areas requiring precise molecular recognition.
2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide structure
894024-04-5 structure
Product name:2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
CAS No:894024-04-5
MF:C25H29N3O5S
MW:483.579865217209
CID:5515363

2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide
    • 2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
    • Inchi: 1S/C25H29N3O5S/c1-18-13-28(14-19(2)33-18)24(29)16-27-15-23(21-11-7-8-12-22(21)27)34(31,32)17-25(30)26(3)20-9-5-4-6-10-20/h4-12,15,18-19H,13-14,16-17H2,1-3H3
    • InChI Key: RKXJQPKBBBZAEX-UHFFFAOYSA-N
    • SMILES: C(N(C)C1=CC=CC=C1)(=O)CS(C1C2=C(N(CC(N3CC(C)OC(C)C3)=O)C=1)C=CC=C2)(=O)=O

2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2017-0678-2mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2017-0678-4mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2017-0678-1mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2017-0678-10mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2017-0678-10μmol
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2017-0678-15mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2017-0678-20mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2017-0678-40mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2017-0678-3mg
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2017-0678-5μmol
2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide
894024-04-5 90%+
5μl
$63.0 2023-05-17

2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide Related Literature

Additional information on 2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide

Introduction to 2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide (CAS No. 894024-04-5)

Chemical research continues to push the boundaries of pharmaceutical innovation, with compounds like 2-({1-2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)-N-methyl-N-phenylacetamide (CAS No. 894024-04-5) demonstrating remarkable potential in addressing complex biological targets. This compound, characterized by its intricate molecular structure, has garnered significant attention in recent years due to its unique pharmacological properties and promising applications in therapeutic development.

The molecular framework of 2-(1-(2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide incorporates several key functional groups that contribute to its biological activity. The presence of a morpholine moiety and an indole ring suggests potential interactions with various biological pathways, making it a candidate for further investigation in drug discovery. Specifically, the sulfonyl group and the acetamide moiety may play critical roles in modulating enzyme activity and receptor binding, which are essential for therapeutic efficacy.

In recent studies, compounds with similar structural motifs have been explored for their ability to inhibit key enzymes involved in inflammatory and oncogenic pathways. For instance, modifications of the indole scaffold have shown promise in targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation. The morpholine component further enhances the compound's potential by providing a flexible binding pocket that can interact with protein targets.

The synthesis of 2-(1-(2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl]-N-methyl-N-phenylacetamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps include the formation of the indole core through cyclization reactions, followed by sulfonylation and acetylation to introduce the functional groups critical for biological activity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound at each synthetic stage.

The pharmacological profile of this compound is currently under investigation in preclinical studies aimed at identifying its therapeutic potential. Preliminary data suggest that it may exhibit inhibitory effects on enzymes associated with inflammatory responses, making it a promising candidate for treating conditions such as arthritis and other chronic inflammatory disorders. Additionally, its interaction with cellular signaling pathways relevant to cancer biology has been explored, indicating possible applications in oncology.

The development of novel drug candidates like 2-(1-(2-(2,6-dimethylmorpholin-4-yl)-2-o...xoethyl)-1H-indol3-yl)sulfonyl]-N-methyl-N-phenylacetamide (CAS No. 894024-04-5) relies heavily on advances in computational chemistry and high-throughput screening technologies. These tools enable researchers to predict molecular interactions and optimize lead compounds more efficiently than traditional methods. By leveraging these technologies, scientists can accelerate the discovery process and bring new therapies to market faster.

The safety and efficacy of any new pharmaceutical agent must be rigorously evaluated before clinical use. In vitro assays are conducted to assess toxicity profiles and interaction with biological targets, while animal models provide insights into pharmacokinetic behavior and systemic effects. These studies are essential for ensuring that compounds like this one are both safe and effective for human use.

The role of interdisciplinary collaboration cannot be overstated in modern drug discovery. Chemists, biologists, pharmacologists, and computational scientists work together to translate laboratory findings into tangible therapeutic solutions. This collaborative approach is particularly important when dealing with complex molecules like 2-(1-(...)sulfonyl]-N-methyl-N-phenylacetamide, which require a deep understanding of both chemical synthesis and biological function.

Looking ahead, the continued exploration of compounds with novel structures holds great promise for addressing unmet medical needs. As research progresses, additional derivatives of this class may be developed to enhance potency, selectivity, and pharmacokinetic properties. The integration of artificial intelligence into drug discovery workflows is also expected to play a significant role in identifying new leads and optimizing existing candidates.

In conclusion, 2-(1-(...)sulfonyl]-N-methyl-N-phenylacetamide (CAS No. 894024-04-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structure and promising biological activity make it a valuable compound for ongoing research aimed at developing new treatments for chronic diseases and beyond.

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